molecular formula C8H12N2O6S2 B8453042 2-[(3-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate CAS No. 70566-40-4

2-[(3-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate

Cat. No.: B8453042
CAS No.: 70566-40-4
M. Wt: 296.3 g/mol
InChI Key: BAKJNEWHWJITKR-UHFFFAOYSA-N
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Description

2-[(3-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate is a useful research compound. Its molecular formula is C8H12N2O6S2 and its molecular weight is 296.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

70566-40-4

Molecular Formula

C8H12N2O6S2

Molecular Weight

296.3 g/mol

IUPAC Name

2-[(3-aminophenyl)sulfonylamino]ethyl hydrogen sulfate

InChI

InChI=1S/C8H12N2O6S2/c9-7-2-1-3-8(6-7)17(11,12)10-4-5-16-18(13,14)15/h1-3,6,10H,4-5,9H2,(H,13,14,15)

InChI Key

BAKJNEWHWJITKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCOS(=O)(=O)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

216 g of 3-amino-N-(2-hydroxyethyl)-benzenesulphonamide are stirred into 0.4 liter of sulphuric acid monohydrate at 0°-5° C., whilst cooling. The mixture is subsequently stirred, first at 0°-5° C. for 1 hour and then at 15°-20° C. for 3 hours. The solution is then discharged onto about 2.5 liters of ice-water, the temperature being kept below 5° C. The resulting precipitate is allowed to settle, the sulphuric acid solution is largely distilled off, the reaction product is filled up to a volume of about 1 liter with ice-water, the mixture is neutralised by adding 45.0% strength sodium hydroxide solution dropwise, whilst cooling, and the resulting precipitate is filtered off. It is washed with a little water and can be employed in the subsequent diazotisation reaction as a moist paste. If the precipitate is dried, about 200 g of sulphuric acid mono-N-(3-amino-phenylsulphonyl)-2-aminoethyl ester are obtained. ##STR17##
Quantity
216 g
Type
reactant
Reaction Step One
Quantity
0.4 L
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
2.5 L
Type
solvent
Reaction Step Two

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